[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)furan-2-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone
Overview
Description
[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)furan-2-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a furan ring, a piperazine ring, and a nitrophenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Hydroxy-3-methylbut-1-yn-1-yl)furan-2-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process starts with the preparation of the furan ring, followed by the introduction of the hydroxy-methylbut-1-yn-1-yl group. The final steps involve the coupling of the furan derivative with the nitrophenyl piperazine under controlled conditions. Common reagents used in these reactions include strong bases, catalysts, and solvents like dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific conditions required for each step. The use of automated systems for temperature and pressure control ensures the consistency and purity of the final product. Purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group results in an amine derivative.
Scientific Research Applications
Chemistry: : The compound is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: : Research is ongoing to explore its potential as an active pharmaceutical ingredient, particularly in the treatment of diseases where its specific chemical properties can be beneficial.
Industry: : The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [5-(3-Hydroxy-3-methylbut-1-yn-1-yl)furan-2-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone exerts its effects involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
tert-Butyl carbamate: A compound used in the synthesis of N-Boc-protected anilines.
Uniqueness
What sets [5-(3-Hydroxy-3-methylbut-1-yn-1-yl)furan-2-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it versatile for various applications, from chemical synthesis to biological research.
Properties
IUPAC Name |
[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-20(2,25)10-9-17-7-8-18(28-17)19(24)22-13-11-21(12-14-22)15-3-5-16(6-4-15)23(26)27/h3-8,25H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIASFAKUWFWSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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